(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride

Description

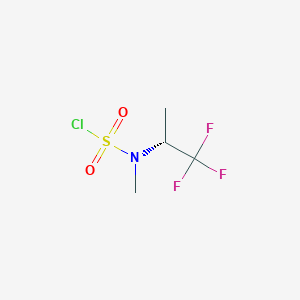

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a chiral sulfamoyl chloride derivative characterized by a trifluoromethyl group, a methyl-substituted propyl chain, and a sulfamoyl chloride functional group. Its stereochemistry (R-configuration) may influence biological activity, metabolic stability, and binding affinity in drug candidates .

Properties

Molecular Formula |

C4H7ClF3NO2S |

|---|---|

Molecular Weight |

225.62 g/mol |

IUPAC Name |

N-methyl-N-[(2R)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |

InChI |

InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m1/s1 |

InChI Key |

XGJHAAXYPJTPDR-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(F)(F)F)N(C)S(=O)(=O)Cl |

Canonical SMILES |

CC(C(F)(F)F)N(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which is then chlorinated using thionyl chloride or similar chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, where the precursor is reacted with chlorinating agents in the presence of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfonyl chloride .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is synthesized through various chemical reactions involving sulfamoyl chlorides and trifluoromethyl groups. The compound's unique trifluoromethyl group enhances its lipophilicity and biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties against various viruses, including hepatitis B virus (HBV). The mechanism of action often involves the inhibition of viral nucleocapsid assembly, making it a candidate for antiviral drug development .

Anticancer Potential

Studies have shown that sulfonamide derivatives can possess significant anticancer properties. For instance, modifications of the sulfonamide group have been linked to enhanced growth inhibition in cancer cell lines such as MCF7 and MDA-MB231. The introduction of trifluoromethyl groups has been associated with increased potency against specific cancer types .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF7 | 5.97 |

| Compound B | MDA-MB231 | 4.18 |

| (R)-N-Methyl-... | Various | TBD |

Pesticide Development

The compound serves as a precursor for developing novel pesticides. Its unique chemical structure allows for modifications that can enhance insecticidal properties while reducing toxicity to non-target organisms .

Herbicidal Properties

Research into plant-derived pesticides suggests that compounds like this compound can be optimized for herbicidal applications through structure-activity relationship (SAR) studies .

Case Study 1: Antiviral Efficacy

A study published in a reputable journal detailed the synthesis of various sulfonamide derivatives, including those based on this compound. These compounds were tested against HBV and demonstrated significant antiviral activity through nucleocapsid assembly inhibition .

Case Study 2: Anticancer Research

Research conducted on the anticancer effects of trifluoromethyl-substituted sulfonamides revealed that these compounds could effectively inhibit cell proliferation in breast cancer models. The findings suggested that further optimization could lead to potent therapeutic agents .

Mechanism of Action

The mechanism by which ®-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride exerts its effects involves its ability to act as an electrophile, reacting with nucleophiles in various biochemical and chemical pathways. The trifluoromethyl group enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomers

The (R)-enantiomer of N-methyl-1,1,1-trifluoro-2-propylamine hydrochloride (CAS 1389320-29-9) is distinct from its (S)-counterpart (CAS 1389320-35-7) in stereochemical configuration. Key differences include:

- Purity and Availability : The (S)-enantiomer is commercially available at 95% purity, priced at €533/g (1g scale), while the (R)-enantiomer is less commonly listed, suggesting higher synthesis complexity or niche applications .

- Applications : Both enantiomers serve as precursors for chiral amines in pharmaceuticals, but their stereochemistry may lead to divergent pharmacological profiles. For example, enantiomeric purity is critical in serotonin reuptake inhibitors (e.g., sertraline derivatives), where impurities like (R,R)-isomers are tightly regulated .

Structural Analogues in Agrochemicals

Sulfamoyl chlorides with trifluoromethyl groups, such as tolylfluanid (CAS 731-27-1) and dichlofluanid (CAS 1085-98-9), share functional group similarities with the target compound. Comparative analysis reveals:

- Reactivity : Tolylfluanid’s sulfamoyl group participates in nucleophilic substitution reactions, akin to (R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride, but its dichloro- and phenyl-substituted structure confers distinct stability and pesticidal activity .

- Biological Activity : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, a trait shared across these compounds. However, tolylfluanid’s broader use as a fungicide contrasts with the target compound’s likely role in targeted drug synthesis .

Comparison with Non-Sulfamoyl Derivatives

- N-Methyl-1,1,1-Trifluoro-2-propylamine Hydrochloride (CAS 474510-49-1): This amine hydrochloride lacks the sulfamoyl chloride group but shares the trifluoromethyl and methyl-propyl backbone. It serves as a precursor for further functionalization, highlighting the structural flexibility required to introduce sulfamoyl groups .

Data Tables

Table 1: Key Properties of (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine Hydrochloride and Analogues

| Compound Name | CAS Number | Purity | Price (1g) | Key Applications |

|---|---|---|---|---|

| (R)-N-Methyl-1,1,1-Trifluoro-2-propylamine HCl | 1389320-29-9 | 95%+ | N/A | Chiral intermediate |

| (S)-N-Methyl-1,1,1-Trifluoro-2-propylamine HCl | 1389320-35-7 | 95% | €533 | Pharmaceutical synthesis |

| Tolylfluanid | 731-27-1 | N/A | N/A | Fungicide |

Table 2: Structural Comparison of Sulfamoyl Chlorides

| Compound | Functional Groups | Key Substituents | Bioactivity |

|---|---|---|---|

| This compound | Sulfamoyl chloride, trifluoromethyl | Methyl-propyl chain (R-config) | Drug intermediate |

| Tolylfluanid | Sulfamoyl chloride, dichloro, phenyl | 4-Methylphenyl | Broad-spectrum fungicide |

| Dichlofluanid | Sulfamoyl chloride, fluoro, phenyl | Phenyl | Antimicrobial agent |

Research Findings and Implications

- Stereochemical Impact : The (R)-configuration in sulfamoyl chlorides may enhance target selectivity in enzyme inhibition, as seen in sertraline hydrochloride synthesis, where enantiomeric impurities are controlled to <0.5% .

- Fluorination Effects : Trifluoromethyl groups improve metabolic stability, aligning with trends in agrochemicals (e.g., tolylfluanid) and pharmaceuticals (e.g., fluorinated naphthyridinamines) .

- Synthetic Challenges : The scarcity of commercial (R)-enantiomers underscores difficulties in enantioselective sulfamoyl chloride synthesis, necessitating advanced catalytic methods or chiral resolution techniques .

Biological Activity

(R)-N-Methyl-1,1,1-Trifluoro-2-propylsulfamoyl chloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a trifluoromethyl group and a sulfamoyl chloride moiety, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of ribonucleotide reductase (RNR). RNR is crucial in the synthesis of deoxyribonucleotides from ribonucleotides, a fundamental process for DNA replication and repair. The inhibition of this enzyme can lead to reduced cell proliferation, making it a target for cancer therapies.

Inhibition of Ribonucleotide Reductase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on RNR activity. This inhibition can result in:

- Cell Growth Inhibition : By disrupting the nucleotide supply necessary for DNA synthesis.

- Anti-tumor Effects : Particularly in various cancer cell lines where RNR is overexpressed.

Case Studies and Research Findings

Several studies have examined the effects of sulfonamide compounds on cancer cell lines:

- Study on Sulfonamide Derivatives :

- In Vivo Studies :

- Mechanistic Insights :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.